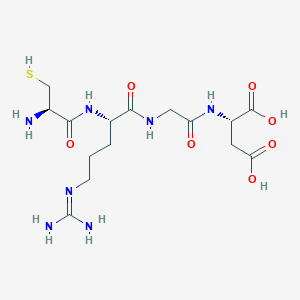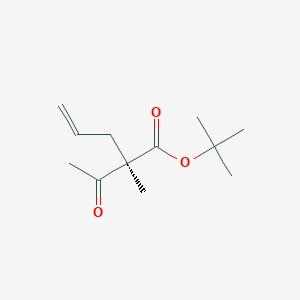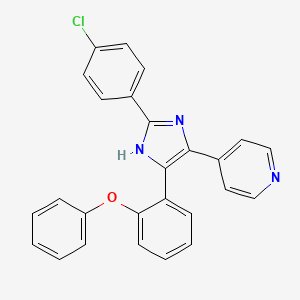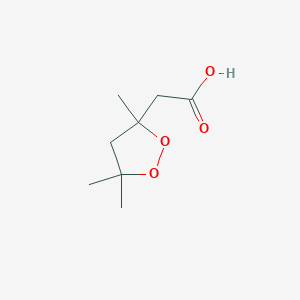![molecular formula C14H18S B12566526 [(Oct-2-yn-1-yl)sulfanyl]benzene CAS No. 194856-56-9](/img/structure/B12566526.png)
[(Oct-2-yn-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Oct-2-yn-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with an oct-2-yn-1-yl group and a sulfanyl group. This compound is of interest due to its unique chemical structure, which combines the properties of an alkyne and a sulfanyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Oct-2-yn-1-yl)sulfanyl]benzene typically involves the reaction of an appropriate alkyne with a thiol in the presence of a base. One common method is the nucleophilic substitution reaction where oct-2-yn-1-yl bromide reacts with thiophenol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation, recrystallization, or chromatography to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(Oct-2-yn-1-yl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The alkyne group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Applications De Recherche Scientifique
[(Oct-2-yn-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(Oct-2-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its reactive alkyne and sulfanyl groups. The alkyne group can participate in cycloaddition reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
[(Oct-2-yn-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:
Phenylacetylene: Contains an alkyne group but lacks the sulfanyl group, making it less versatile in certain reactions.
Thiophenol: Contains a sulfanyl group but lacks the alkyne group, limiting its reactivity in cycloaddition reactions.
Benzyl mercaptan: Contains a sulfanyl group attached to a benzyl group, offering different reactivity compared to the alkyne-substituted benzene.
Propriétés
Numéro CAS |
194856-56-9 |
|---|---|
Formule moléculaire |
C14H18S |
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
oct-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C14H18S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-5,13H2,1H3 |
Clé InChI |
JOCZOSPVGSZQRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)

![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)


![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)


![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)

![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
